Methyl 3-(2-aminophenyl)benzoate
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Overview
Description
Methyl 3-(2-aminophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with an amino group on the phenyl ring
Mechanism of Action
Target of Action
Methyl 3-(2-aminophenyl)benzoate is a complex compound with potential antimicrobial properties
Mode of Action
The exact mode of action of this compound remains unknown . It’s hypothesized that it may interact with its targets in a way that disrupts their normal function, leading to its antimicrobial effects
Biochemical Pathways
It’s possible that it may interfere with the normal functioning of certain enzymes or proteins, disrupting the biochemical pathways they’re involved in . More research is needed to identify these pathways and understand their downstream effects.
Result of Action
It’s hypothesized that it may exert its effects by disrupting the normal function of its targets, potentially leading to cell death in microbial organisms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-aminophenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-aminophenyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-bromo-2-aminophenylbenzoate is reacted with methyl boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. Additionally, the use of automated systems for reagent addition and product separation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminophenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 3-(2-aminophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(2-aminophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Ethyl 3-(2-aminophenyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Propyl 3-(2-aminophenyl)benzoate: Similar structure but with a propyl ester group.
Uniqueness
Methyl 3-(2-aminophenyl)benzoate is unique due to the presence of both an amino group and a methyl ester group on the aromatic ring
Properties
IUPAC Name |
methyl 3-(2-aminophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMXOIMDAQPPLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332633 |
Source
|
Record name | Methyl 2'-amino[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177171-13-0 |
Source
|
Record name | Methyl 2'-amino[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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